![molecular formula C22H21FN2O4S2 B2634832 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 951572-95-5](/img/structure/B2634832.png)
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Biological Activities
Chemical Synthesis and Potential in Drug Discovery : Research into the chemical synthesis of N-sulfonyl substituted aza-ortho-xylylenes, precursors to tetrahydroquinoline and quinoline derivatives, highlights the compound's relevance in creating molecules with potential therapeutic applications. The study demonstrates how these derivatives can undergo thermal carbon dioxide extrusion, leading to regioselective reactions with dienophiles, which is crucial for drug synthesis and design (Consonni, Croce, Ferraccioli, & Rosa, 1996).
Anticancer Properties : A study on sulfonamide derivatives, including compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide, showed significant in vitro anti-cancer activity against various cancer cell lines. These compounds were found to reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting their potential as anticancer agents (Cumaoğlu et al., 2015).
Enzyme Inhibitory Activities : Another research direction involves the synthesis of new sulfonamides with enzyme inhibitory activities. Compounds bearing the sulfonamide fragment were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase, showing substantial activity against these enzymes. Such findings indicate the compound's potential in addressing diseases like diabetes and Alzheimer's through enzyme inhibition (Abbasi et al., 2019).
Selective Inhibition of Enzymes and Potential for Therapeutic Applications : Studies on derivatives of this compound have also focused on selective inhibition of enzymes such as cyclooxygenase-2 (COX-2), suggesting a role in developing anti-inflammatory and analgesic therapies. The research underlines the significance of molecular modifications, like the introduction of a fluorine atom, to enhance selectivity and potency, paving the way for new drugs (Hashimoto et al., 2002).
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-10-20(11-5-16)30(26,27)24-19-9-6-17-3-2-14-25(22(17)15-19)31(28,29)21-12-7-18(23)8-13-21/h4-13,15,24H,2-3,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQGRIRBBRUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide |
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